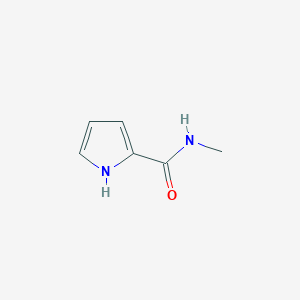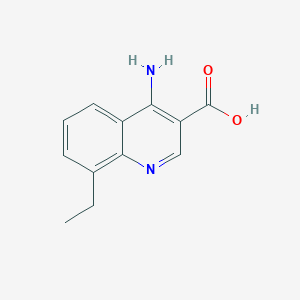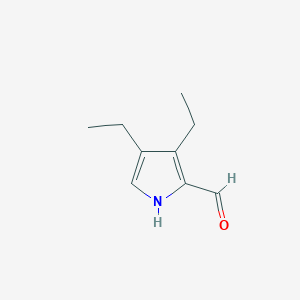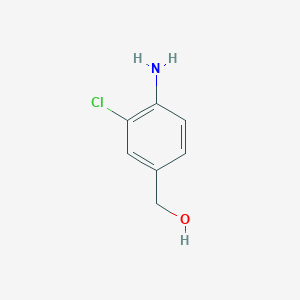
1,4-双(三丁基锡)苯
描述
1,4-Bis(tributylstannyl)benzene is an organotin compound with the molecular formula C30H58Sn2. It is a derivative of benzene where two hydrogen atoms in the para positions are replaced by tributylstannyl groups. This compound is widely used in organic synthesis, particularly in Stille coupling reactions, which are a type of palladium-catalyzed cross-coupling reaction.
科学研究应用
1,4-Bis(tributylstannyl)benzene has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Stille coupling reactions.
Material Science: The compound is used in the preparation of conjugated polymers and other materials with specific electronic properties.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active compounds.
Biological Research: The compound is used in the modification of biomolecules for various studies, including the development of new diagnostic tools and therapeutic agents.
作用机制
Target of Action
1,4-Bis(tributylstannyl)benzene is an organotin reagent . Organotin reagents are primarily used in Stille cross-coupling reactions, which are widely used in organic synthesis for the formation of carbon-carbon bonds .
Mode of Action
The compound is used as a reactant in the preparation of covalent analogs of DNA base pairs and triplets from 9-benzyl-6-chloropurine via a Stille cross-coupling reaction . It also reacts with glucuronolactone derivatives in the preparation of 3-C-iodomethyl, 6-C-iodomethyl, and 6-C-iodophenyl derivatives as higher iodinated analogs of D-glucose .
Biochemical Pathways
The Stille cross-coupling reaction, in which 1,4-Bis(tributylstannyl)benzene is used, is a key step in the synthesis of various organic compounds. This reaction is part of a larger biochemical pathway that leads to the formation of complex organic molecules .
Pharmacokinetics
As an organotin compound, it is likely to have low bioavailability due to its large molecular weight (65620 g/mol) and poor solubility .
Result of Action
The primary result of the action of 1,4-Bis(tributylstannyl)benzene is the formation of new carbon-carbon bonds via the Stille cross-coupling reaction. This enables the synthesis of complex organic molecules, including covalent analogs of DNA base pairs and triplets .
准备方法
Synthetic Routes and Reaction Conditions
1,4-Bis(tributylstannyl)benzene can be synthesized through the reaction of 1,4-dibromobenzene with tributyltin lithium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:
Formation of Tributyltin Lithium: Tributyltin chloride reacts with lithium metal in anhydrous ether to form tributyltin lithium.
Coupling Reaction: The tributyltin lithium is then reacted with 1,4-dibromobenzene to form 1,4-Bis(tributylstannyl)benzene.
Industrial Production Methods
While specific industrial production methods for 1,4-Bis(tributylstannyl)benzene are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve high yields and purity.
化学反应分析
Types of Reactions
1,4-Bis(tributylstannyl)benzene primarily undergoes substitution reactions, particularly in Stille coupling reactions. These reactions involve the exchange of the tributylstannyl group with various organic halides or pseudohalides in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Organic halides or pseudohalides, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., cesium fluoride).
Conditions: The reactions are typically carried out in an inert atmosphere at elevated temperatures (50-100°C) in solvents such as tetrahydrofuran (THF) or toluene.
Major Products
The major products of these reactions are biaryl compounds, which are formed by the coupling of the aryl group from the organic halide with the aryl group from 1,4-Bis(tributylstannyl)benzene.
相似化合物的比较
1,4-Bis(tributylstannyl)benzene can be compared with other organotin compounds such as:
1,3-Bis(tributylstannyl)benzene: Similar structure but with stannyl groups in the meta positions.
1,4-Bis(trimethylsilyl)benzene: Similar structure but with trimethylsilyl groups instead of tributylstannyl groups.
1,4-Dibromobenzene: Precursor in the synthesis of 1,4-Bis(tributylstannyl)benzene.
Uniqueness
1,4-Bis(tributylstannyl)benzene is unique due to its high reactivity in Stille coupling reactions, making it a valuable reagent in organic synthesis. Its ability to form stable intermediates and high-yielding products sets it apart from other similar compounds.
属性
IUPAC Name |
tributyl-(4-tributylstannylphenyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4.6C4H9.2Sn/c1-2-4-6-5-3-1;6*1-3-4-2;;/h1-2,5-6H;6*1,3-4H2,2H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCMLHJDBZGVSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)[Sn](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58Sn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448650 | |
| Record name | 1,4-Bis(tributylstannyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17151-51-8 | |
| Record name | 1,4-Bis(tributylstannyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17151-51-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,4-bis(tributylstannyl)benzene in the synthesis of the Stille coupling-based microporous organic polymer (St-MOP)?
A1: 1,4-Bis(tributylstannyl)benzene serves as a key building block in the Stille coupling reaction used to synthesize St-MOP. [] It reacts with 1,3,6,8-tetrabromopyrene in the presence of a palladium catalyst. During this reaction, the tributylstannyl groups of 1,4-bis(tributylstannyl)benzene are replaced by the pyrene units, forming the extended polymer network. The palladium catalyst plays a crucial role in facilitating this coupling process.
Q2: How does the structure of 1,4-bis(tributylstannyl)benzene influence the properties of the resulting St-MOP@Pd material?
A2: The linear structure of 1,4-bis(tributylstannyl)benzene, with its two reactive tributylstannyl groups, allows it to act as a bridging unit during polymerization. This bridging contributes to the formation of a porous network within the St-MOP structure. [] The size of the St-MOP particles and the amount of palladium incorporated into the material are influenced by the concentration of the palladium catalyst used during synthesis. []
Q3: Are there any environmental concerns regarding the use of 1,4-bis(tributylstannyl)benzene in this synthesis, and are there any alternative reagents?
A3: Organotin compounds, including 1,4-bis(tributylstannyl)benzene, can have toxicity concerns. [] Research into alternative, less toxic reagents for similar Stille coupling reactions is ongoing within the field of green chemistry. Exploring and optimizing these alternatives could lead to more environmentally friendly approaches for synthesizing similar porous materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


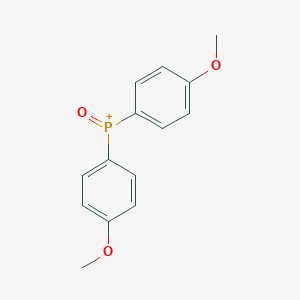
![5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B169281.png)
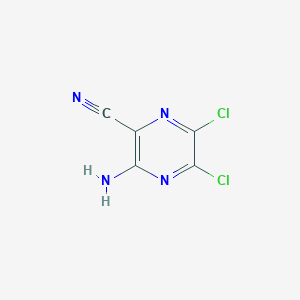

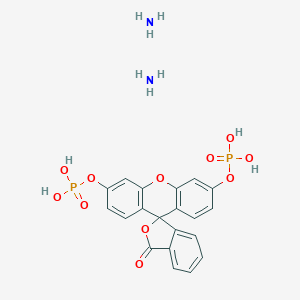
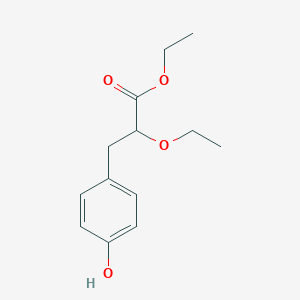
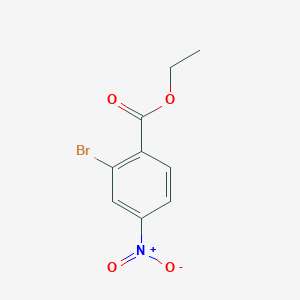
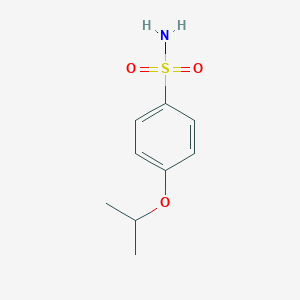
![3-Chloro-5-fluorobenzo[d]isoxazole](/img/structure/B169304.png)
![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)
